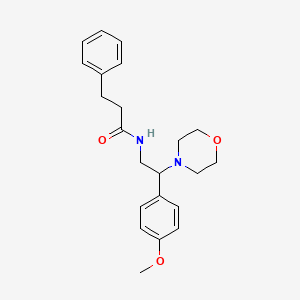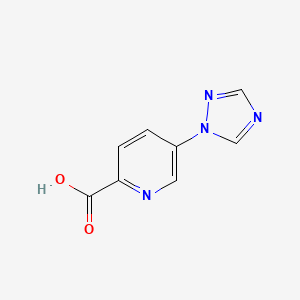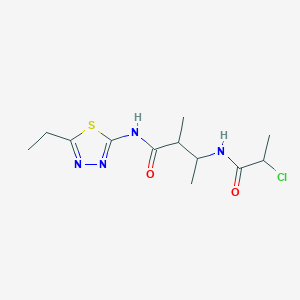![molecular formula C14H21N3O B2778721 1-{4-[4-(Aminomethyl)phenyl]-1,4-diazepan-1-yl}ethan-1-one CAS No. 1293255-96-5](/img/structure/B2778721.png)
1-{4-[4-(Aminomethyl)phenyl]-1,4-diazepan-1-yl}ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{4-[4-(Aminomethyl)phenyl]-1,4-diazepan-1-yl}ethan-1-one is a synthetic organic compound that belongs to the class of diazepanes. This compound is characterized by the presence of a diazepane ring, which is a seven-membered ring containing two nitrogen atoms. The compound also features an aminomethyl group attached to a phenyl ring, which is further connected to the diazepane ring via an ethanone linkage. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various fields of research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[4-(Aminomethyl)phenyl]-1,4-diazepan-1-yl}ethan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Diazepane Ring: The diazepane ring can be synthesized by the cyclization of appropriate diamines with dihaloalkanes under basic conditions. For example, the reaction of 1,4-diaminobutane with 1,2-dibromoethane in the presence of a base such as sodium hydroxide can yield the diazepane ring.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced by the reaction of the diazepane ring with formaldehyde and ammonium chloride under reductive amination conditions.
Attachment of the Phenyl Ring: The phenyl ring can be introduced by the reaction of the aminomethyl-diazepane intermediate with a suitable phenyl halide, such as bromobenzene, under palladium-catalyzed cross-coupling conditions (e.g., Suzuki-Miyaura coupling).
Formation of the Ethanone Linkage:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.
化学反应分析
Types of Reactions
1-{4-[4-(Aminomethyl)phenyl]-1,4-diazepan-1-yl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides or ketones.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride to yield corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles such as halides or alkoxides.
Acylation: The compound can undergo acylation reactions with acyl chlorides or anhydrides to form corresponding amides or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, alkoxides, polar aprotic solvents.
Acylation: Acetyl chloride, acetic anhydride, Lewis acids (e.g., aluminum chloride).
Major Products Formed
Oxidation: Ketones, oxides.
Reduction: Alcohols, amines.
Substitution: Halogenated or alkoxylated derivatives.
Acylation: Amides, esters.
科学研究应用
1-{4-[4-(Aminomethyl)phenyl]-1,4-diazepan-1-yl}ethan-1-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It is used in the study of biological systems, particularly in the investigation of enzyme-substrate interactions and receptor binding studies.
Medicine: The compound has potential therapeutic applications, including as a precursor for the synthesis of pharmaceutical agents with analgesic, anxiolytic, or antipsychotic properties.
Industry: It is used in the development of new materials, such as polymers and resins, due to its unique chemical properties.
作用机制
The mechanism of action of 1-{4-[4-(Aminomethyl)phenyl]-1,4-diazepan-1-yl}ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with active sites of enzymes, while the diazepane ring can provide structural rigidity and specificity. The phenyl ring can participate in π-π interactions with aromatic residues in the target protein. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
相似化合物的比较
1-{4-[4-(Aminomethyl)phenyl]-1,4-diazepan-1-yl}ethan-1-one can be compared with other similar compounds, such as:
1-{4-[4-(Aminomethyl)phenyl]-1,4-piperazin-1-yl}ethan-1-one: This compound has a piperazine ring instead of a diazepane ring, which can affect its chemical and biological properties.
1-{4-[4-(Aminomethyl)phenyl]-1,4-oxazepan-1-yl}ethan-1-one: This compound has an oxazepane ring, which introduces an oxygen atom into the ring structure, potentially altering its reactivity and interactions with biological targets.
1-{4-[4-(Aminomethyl)phenyl]-1,4-thiazepan-1-yl}ethan-1-one: This compound has a thiazepane ring, which includes a sulfur atom, affecting its chemical stability and biological activity.
The uniqueness of this compound lies in its specific ring structure and functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
属性
IUPAC Name |
1-[4-[4-(aminomethyl)phenyl]-1,4-diazepan-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-12(18)16-7-2-8-17(10-9-16)14-5-3-13(11-15)4-6-14/h3-6H,2,7-11,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGXGZIHZFJOLCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCN(CC1)C2=CC=C(C=C2)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-Cyclopropyl-4-methyl-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}pyrimidine](/img/structure/B2778638.png)
![N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}-2-phenoxyacetamide](/img/structure/B2778641.png)
![[2-(Butan-2-ylamino)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2778642.png)
![2-{[1-(6-Ethoxypyridine-3-carbonyl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine](/img/structure/B2778645.png)
![N-allyl-2-[(3,4-dichlorobenzyl)sulfanyl]-6-[(phenylsulfanyl)methyl]-4-pyrimidinamine](/img/structure/B2778647.png)

![2-(3-(3,4-dihydroquinolin-1(2H)-yl)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2778652.png)

![2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2778654.png)
![(2Z)-6-bromo-2-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)imino]-2H-chromene-3-carboxamide](/img/structure/B2778655.png)
![2-[(3-Methylbutyl)amino]propanoic acid hydrochloride](/img/structure/B2778657.png)

![(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-(methylthio)phenyl)methanone](/img/structure/B2778659.png)
![methyl 4-({[1-(oxan-4-yl)piperidin-4-yl]methyl}carbamoyl)benzoate](/img/structure/B2778661.png)
